molecular formula C6H12ClF3O2 B128794 Gliftor CAS No. 8065-71-2

Gliftor

Cat. No.: B128794
CAS No.: 8065-71-2
M. Wt: 208.6 g/mol
InChI Key: QVJUYPCKXIPSJM-UHFFFAOYSA-N
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Description

Gliftor is a rodenticide that was widely used in the former Soviet Union and is still approved for use in China. The compound is primarily composed of 1,3-difluoro-2-propanol and 1-chloro-3-fluoro-2-propanol. These components are metabolic poisons that disrupt the citric acid cycle, similar to sodium fluoroacetate .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-2-propanol can be synthesized through the fluorination of 2-propanol. The reaction typically involves the use of fluorinating agents such as hydrogen fluoride or sulfur tetrafluoride under controlled conditions. The reaction is exothermic and requires careful temperature management to avoid side reactions .

1-Chloro-3-fluoro-2-propanol is synthesized by chlorinating 3-fluoro-2-propanol. This reaction is usually carried out using chlorine gas in the presence of a catalyst like iron(III) chloride. The reaction conditions include maintaining a low temperature to prevent the formation of unwanted by-products .

Industrial Production Methods

Industrial production of Gliftor involves the large-scale synthesis of its components followed by their mixing in specific ratios. The production process is carried out in chemical plants equipped with safety measures to handle toxic and corrosive chemicals. The final product is formulated into various forms such as pellets or liquid concentrates for use as a rodenticide .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride

    Nucleophiles: Hydroxide ions, amine groups

Major Products

Scientific Research Applications

Chemistry

Gliftor and its components are used in research to study the effects of metabolic poisons on cellular respiration. The compound’s ability to disrupt the citric acid cycle makes it a valuable tool for investigating metabolic pathways and enzyme functions .

Biology

In biological research, this compound is used to study the effects of metabolic disruption on various organisms. It serves as a model compound for understanding the mechanisms of toxicity and the development of antidotes .

Medicine

While this compound itself is not used in medicine, its study has led to the development of potential antidotes for poisoning by similar compounds. Research into its mechanism of action has provided insights into the treatment of metabolic poisoning .

Industry

In the industrial sector, this compound is primarily used as a rodenticide. Its effectiveness in controlling rodent populations has made it a valuable tool in pest management, particularly in agricultural settings .

Mechanism of Action

Gliftor exerts its toxic effects by disrupting the citric acid cycle. The compound is metabolized to 1,3-difluoroacetone, which is further converted to (-)-erythro-fluorocitrate. This metabolite inhibits aconitase, an enzyme crucial for the citric acid cycle, leading to the accumulation of citrate and disruption of cellular respiration. The inhibition of aconitase prevents the conversion of citrate to isocitrate, effectively halting the cycle and leading to cellular energy depletion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its composition, combining both 1,3-difluoro-2-propanol and 1-chloro-3-fluoro-2-propanol. This combination enhances its effectiveness as a rodenticide by providing multiple pathways for metabolic disruption. Additionally, the specific metabolic pathway leading to the formation of (-)-erythro-fluorocitrate is unique to this compound, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-chloro-3-fluoropropan-2-ol;1,3-difluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClFO.C3H6F2O/c2*4-1-3(6)2-5/h2*3,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJUYPCKXIPSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)O)F.C(C(CCl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8065-71-2
Record name 1-Chloro-3-fluoro-2-propanol mixt. with 1,3-difluoro-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=8065-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gliftor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008065712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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